molecular formula C6H5BrINO2S B13236660 5-Bromo-2-iodobenzene-1-sulfonamide

5-Bromo-2-iodobenzene-1-sulfonamide

Cat. No.: B13236660
M. Wt: 361.99 g/mol
InChI Key: VDMMQNKGIWVTGX-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, efficiency and selectivity are paramount. Halogenated benzene (B151609) sulfonamides serve as important intermediates and scaffolds. The presence of halogens and a sulfonamide group on the aromatic ring allows for a wide range of chemical modifications, making them valuable in the construction of complex molecules. For instance, benzenesulfonamides containing halogen atoms have been designed as selective inhibitors for specific isoforms of human carbonic anhydrase, a key enzyme target in drug discovery. nih.govnih.gov The ability to precisely tune the electronic and steric properties of the molecule by varying the halogen substituents and their positions makes this class of compounds a subject of ongoing research. nih.gov

Significance of Halogenated Arenes in Chemical Transformations

Halogenated arenes, or aryl halides, are organic compounds where a halogen atom is directly bonded to an aromatic ring. They are fundamental building blocks in synthetic chemistry, primarily due to their participation in a vast array of cross-coupling reactions. acs.orgwikipedia.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgwikipedia.orgwiley-vch.denumberanalytics.com

The most prominent of these are the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org The identity of the halogen atom significantly influences the reactivity of the aryl halide in these catalytic cycles. The bond strength between the carbon and the halogen atom decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the reactivity in the crucial oxidative addition step of a cross-coupling reaction typically follows the reverse order: C-I > C-Br > C-Cl > C-F. yonedalabs.comlibretexts.org This reactivity difference allows for selective, sequential reactions on polyhalogenated arenes, providing a powerful strategy for molecular construction.

Overview of the Sulfonamide Functional Group in Synthetic Strategies

The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry and a versatile component in synthetic strategies. nih.gov First identified for its antibacterial properties in the form of sulfa drugs, the sulfonamide moiety is now present in a wide range of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents. nih.govwikipedia.org

From a synthetic perspective, the sulfonamide group is highly stable and can act as a bioisostere for less stable amide or carboxylic acid groups, improving the metabolic profile of drug candidates. researchgate.netnih.gov It is an electron-withdrawing group, which influences the reactivity of the aromatic ring to which it is attached, directing incoming electrophiles primarily to the meta-position. The nitrogen atom of the sulfonamide can also be readily alkylated or arylated, offering another point for molecular diversification. acs.org Its ability to form strong hydrogen bonds is also crucial for its interaction with biological targets. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrINO2S

Molecular Weight

361.99 g/mol

IUPAC Name

5-bromo-2-iodobenzenesulfonamide

InChI

InChI=1S/C6H5BrINO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

VDMMQNKGIWVTGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)I

Origin of Product

United States

Reaction Mechanisms and Mechanistic Elucidation Studies

Pathways Involving Sulfonyl Halide Intermediates

While 5-Bromo-2-iodobenzene-1-sulfonamide is itself a sulfonamide, understanding the reactivity of related sulfonyl chlorides is crucial. For instance, the analogous 5-Bromo-2-cyanobenzene-1-sulfonyl chloride is activated by the strong electron-withdrawing cyano group, which facilitates nucleophilic substitution at the sulfonyl chloride moiety to form sulfonamides. In the case of this compound, the sulfonamide group can undergo N-functionalization reactions. For example, alkylation can be achieved with alkyl halides in the presence of a base like potassium carbonate, and acylation can be performed using reagents like acetyl chloride in pyridine (B92270) to yield N-acetylated products.

Elucidation of Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and has been applied to compounds structurally related to this compound. uva.esmdpi.com These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C–I and C–Br bonds is a key feature of this molecule. The carbon-iodine bond is weaker and therefore more readily undergoes oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions. uwindsor.ca This allows for selective functionalization at the 2-position.

Mechanistic studies on the palladium-catalyzed amination of aryl halides have provided significant insights. uwindsor.caresearchgate.netpleiades.online For the amination of aryl bromides catalyzed by palladium complexes with chelating phosphine (B1218219) ligands like BINAP, the oxidative addition of the aryl bromide to the Pd(0) species has been identified as the turnover-limiting step. uwindsor.ca The reaction kinetics can be complex, sometimes showing a zero-order dependence on the amine and aryl halide concentrations, indicating that the catalytic cycle is limited by a step involving the catalyst itself, such as ligand dissociation. uwindsor.ca

A representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction involving this compound highlights the typical components of such a transformation:

ComponentRoleExample
SubstrateThe molecule undergoing reactionThis compound
Coupling PartnerProvides the new carbon frameworkAryl boronic acid
CatalystFacilitates the reactionPd(OAc)₂
LigandStabilizes and activates the catalystSPhos
BaseActivates the coupling partnerK₃PO₄
SolventDissolves reactantsToluene/H₂O
This table illustrates a typical setup for a Suzuki-Miyaura cross-coupling reaction.

Kinetic experiments have demonstrated a clear reactivity hierarchy where the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, with a relative rate constant ratio (k_rel) of approximately 15:1.

Understanding Radical Cascade and Single Electron Transfer Processes

Radical cascade reactions offer a powerful method for constructing complex molecular architectures. nih.govrsc.org These reactions can be initiated electrochemically, generating reactive radical species that undergo a series of cyclization and addition steps. nih.gov While specific studies on this compound are not prevalent, the principles of radical reactions of arylsulfonamides and aryl halides are applicable.

Single Electron Transfer (SET) is another fundamental process that can occur. researchgate.netnih.govnih.gov For instance, an unusual SET process has been reported between alkenes and N-iodosuccinimide (NIS), an iodine electrophile. researchgate.net This suggests that the iodine atom in this compound could potentially participate in SET pathways, forming radical intermediates that could lead to unique products. The formation of an electron-donor-acceptor complex can precede the SET event. researchgate.netnih.gov Light-induced SET processes involving sulfur anions have also been explored, highlighting the potential for the sulfonamide group to participate in photoredox catalysis. exlibrisgroup.com

Investigations into Electrophilic and Nucleophilic Substitution Mechanisms on the Benzene (B151609) Ring

The electronic properties of the substituents on the benzene ring dictate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The sulfonamide group is an electron-withdrawing group and a meta-director. The bromine and iodine atoms are also deactivating but are ortho-, para-directors. In this compound, the sulfonamide at position 1 directs incoming electrophiles to positions 3 and 5. Since position 5 is already occupied by bromine, this influences further substitution patterns.

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly at the positions activated by the electron-withdrawing sulfonamide group. The halogen atoms themselves can be displaced by strong nucleophiles, with the iodine atom being a better leaving group than bromine due to the weaker C-I bond.

Determinants of Chemo- and Regioselectivity in Complex Transformations

Chemo- and regioselectivity are critical for the successful synthesis of complex molecules from multifunctional starting materials like this compound. nih.govnih.govuniurb.it

The primary determinant of chemoselectivity in transition metal-catalyzed cross-coupling reactions is the differential reactivity of the C-I and C-Br bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This stepwise functionalization is a powerful strategy in organic synthesis.

Regioselectivity in other reactions, such as electrophilic substitution, is governed by the combined directing effects of the existing substituents. The interplay between the electron-withdrawing sulfonamide group and the halogen atoms, along with steric hindrance from the bulky iodine atom, controls the position of incoming reactants. For example, in the bromochlorination of certain unsaturated systems, the regiochemical outcome can be influenced by the electronic bias of adjacent functional groups. nih.gov

The following table summarizes the expected selectivity in key transformations of this compound:

Reaction TypePrimary Reactive SiteRationale
Palladium-Catalyzed Cross-CouplingC-I bond at position 2Weaker bond strength compared to C-Br, leading to preferential oxidative addition.
Nucleophilic Aromatic SubstitutionC-I bond at position 2Iodine is a better leaving group than bromine.
Electrophilic Aromatic SubstitutionPosition 3 or 6 (less likely)Directed by the meta-directing sulfonamide group and ortho, para-directing halogens, with steric hindrance playing a role.
This table outlines the predicted selectivity for major reaction types involving this compound based on established chemical principles.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a fundamental tool for the structural analysis of 5-bromo-2-iodobenzene-1-sulfonamide, offering specific data on the chemical environment of its protons and carbon atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

For a comparative perspective, the ¹H NMR spectrum of the related compound 1-bromo-2-iodobenzene (B155775) shows signals at approximately δ 7.838, 7.599, 7.178, and 6.978 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH 7.2 - 8.5 Doublet or Triplet
Aromatic CH (ortho/para to I/Br) 6.8 - 7.5 Upfield Shifted

Carbon (¹³C) NMR Spectroscopy for Aromatic and Functional Group Assignments

Similar to the proton NMR data, specific ¹³C NMR data for this compound is not directly available. However, based on analogous compounds, the carbon atom adjacent to the sulfonamide group is expected to resonate around δ 140–150 ppm. The carbons bonded to the iodine and bromine atoms are predicted to appear in the δ 120–130 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-SO₂NH₂ 140 - 150

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals of this compound. COSY spectra would reveal the coupling relationships between adjacent protons in the aromatic ring, while HSQC would correlate each proton to its directly attached carbon atom. These advanced methods are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound, as well as for analyzing its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₆H₅BrINO₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition. This technique is a standard method for the verification of newly synthesized compounds. uniroma1.it

Table 3: Molecular Formula and Weight

Compound Name Molecular Formula Molecular Weight

Fragmentation Pattern Analysis (e.g., LC-MS, UPLC, MALDI-TOFMS)

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) are employed to analyze the fragmentation patterns of this compound. bldpharm.comresearchgate.net The fragmentation of aromatic sulfonamides under mass spectrometric conditions often involves characteristic losses. researchgate.netresearchgate.net

A common fragmentation pathway for sulfonamides is the cleavage of the sulfonamide bond. researchgate.net Another frequently observed fragmentation is the loss of sulfur dioxide (SO₂), which can occur through a rearrangement mechanism. researchgate.net The analysis of these fragment ions provides valuable structural information and helps to confirm the identity of the compound. For instance, the loss of SO₂ (64 Da) is a characteristic fragmentation for many aromatic sulfonamides. researchgate.net The specific fragmentation pattern of this compound would be influenced by the presence of the bromine and iodine substituents. The analysis of these patterns can be performed using techniques like in-source collision-induced dissociation (CID) to generate specific fragments for selective detection. thermofisher.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-Bromo-2-iodobenzene

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and their local chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the characteristic vibrational frequencies can be predicted based on the analysis of structurally related compounds.

The key functional groups in this compound and their expected FT-IR absorption ranges are the sulfonamide (-SO₂NH₂) group, the carbon-bromine (C-Br) bond, the carbon-iodine (C-I) bond, and the aromatic ring. The sulfonamide group is characterized by distinct stretching vibrations. The asymmetric and symmetric stretching of the S=O bonds typically appear as strong bands in the infrared spectrum. The N-H stretching vibrations of the primary amine in the sulfonamide group are also readily identifiable.

Predicted FT-IR Spectral Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Sulfonamide (-NH₂)N-H Asymmetric Stretch~3370
Sulfonamide (-NH₂)N-H Symmetric Stretch~3270
Sulfonamide (-SO₂)S=O Asymmetric Stretch~1340
Sulfonamide (-SO₂)S=O Symmetric Stretch~1160
Aromatic RingC-H Stretch~3100
Aromatic RingC=C Stretch~1570, 1470
Carbon-HalogenC-Br Stretch~680
Carbon-HalogenC-I Stretch~540

Note: These are predicted values based on typical ranges for these functional groups in similar molecular environments.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring are expected to produce strong Raman signals. The C-Br and C-I stretching vibrations are also typically Raman active. A detailed Raman analysis would provide further confirmation of the functional groups identified by FT-IR and offer additional insights into the molecular structure. As of now, specific experimental Raman data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be grown and irradiated with a focused beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

Although a specific crystal structure for this compound has not been reported in the crystallographic databases, predictions can be made based on the structures of analogous sulfonamides. It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c or P-1, which are prevalent for organic compounds. The analysis would yield precise bond lengths and angles for the entire molecule, including the sulfonamide geometry and the C-Br and C-I bond distances.

Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Unit Cell DimensionsDependent on crystal packing
Bond Length C-S~1.77 Å
Bond Length S=O~1.43 Å
Bond Length S-N~1.63 Å
Bond Length C-Br~1.90 Å
Bond Length C-I~2.10 Å

Note: These values are estimations based on known structures of similar sulfonamide-containing compounds.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by hydrogen bonding and halogen bonding interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the primary amine of the sulfonamide group will form intermolecular hydrogen bonds with the oxygen atoms of the sulfonyl group of neighboring molecules, leading to the formation of one-dimensional chains or two-dimensional sheets. iitk.ac.innih.govresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. For this compound, TGA would reveal the temperature at which the compound begins to decompose and the number of decomposition steps involved.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point, enthalpy of fusion, and any solid-state phase transitions. A sharp endothermic peak in the DSC thermogram would indicate the melting point of the crystalline compound. The thermal stability of pharmaceutical compounds can be effectively studied and compared using these thermal analysis techniques. nih.gov

Currently, there is no publicly available experimental thermal analysis data for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of a compound. The analysis provides valuable information on phenomena such as thermal degradation, desolvation, and solid-state reactions.

For this compound, TGA would reveal the temperatures at which the compound begins to degrade, the kinetics of its decomposition, and the mass of any residual material. The thermal stability of halogenated sulfonamides can be influenced by the nature and position of the halogen substituents on the aromatic ring. Typically, the decomposition process in a TGA instrument involves heating a small sample on a precision balance inside a furnace with a controlled temperature program and atmosphere.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. This analysis is essential for verifying the empirical and molecular formula of a newly synthesized or purified substance. For this compound, the molecular formula is C₆H₅BrINO₂S.

The elemental composition can be determined experimentally through various methods, such as combustion analysis for carbon, hydrogen, and nitrogen. The theoretical elemental composition, derived from the compound's molecular formula and the atomic masses of its constituent elements, provides a benchmark for experimental results. The calculated elemental composition of this compound is detailed in the table below.

Table 1: Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Percentage (%)
Carbon C 12.011 19.91
Hydrogen H 1.008 1.39
Bromine Br 79.904 22.07
Iodine I 126.90 35.06
Nitrogen N 14.007 3.87
Oxygen O 15.999 8.84

Table 2: List of Chemical Compounds

Compound Name
This compound
Carbon
Hydrogen
Nitrogen
Bromine
Iodine
Oxygen

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict molecular geometries, energies, and various spectroscopic parameters.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 5-Bromo-2-iodobenzene-1-sulfonamide, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis would further explore other stable or low-energy conformations that the molecule might adopt. This is particularly relevant for the sulfonamide group (-SO₂NH₂), which can rotate relative to the benzene (B151609) ring. The presence of bulky iodine and bromine atoms would significantly influence the preferred orientation of the sulfonamide group due to steric hindrance. While specific optimized geometry data for this compound is not available, typical bond lengths for related halogenated sulfonamides are in the range of 1.89 Å for C-Br and 2.08 Å for C-I. The S=O and S-N bonds in the sulfonamide group are expected to be around 1.43 Å and 1.57 Å, respectively.

Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. orientjchem.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, one would expect the HOMO to be localized on the electron-rich benzene ring and the halogen atoms, while the LUMO would likely be distributed over the electron-withdrawing sulfonamide group. However, without specific calculations, the precise energies and distributions cannot be determined.

Prediction of Spectroscopic Parameters for Experimental Validation

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

¹H and ¹³C NMR Chemical Shifts: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, providing a theoretical spectrum that can be compared with experimental NMR data.

Infrared (IR) Vibrational Frequencies: DFT can calculate the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. These calculated frequencies are often scaled to better match experimental values. Predicted key IR absorptions for related compounds include S=O stretching around 1350–1400 cm⁻¹ (asymmetric) and 1150–1200 cm⁻¹ (symmetric), and N-H stretching in the 3200–3500 cm⁻¹ range.

No such predicted spectroscopic data from DFT calculations for this compound has been found in the literature.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

These descriptors provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud of a molecule can be polarized. A soft molecule is more reactive.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It quantifies the electrophilic character of a molecule.

Without the specific HOMO and LUMO energy values for this compound, these reactivity descriptors cannot be calculated.

of this compound

The field of computational and theoretical chemistry provides powerful tools to understand the intricate properties and behaviors of molecules like this compound. Through the application of quantum chemical calculations and molecular modeling, researchers can elucidate its electronic structure, reactivity, and intermolecular interactions, offering insights that complement experimental findings.

Local Reactivity Descriptors and Fukui Functions

To predict the reactive sites of this compound, computational chemists employ local reactivity descriptors. These descriptors, derived from conceptual density functional theory (DFT), help in identifying which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. Fukui functions are a key type of local reactivity descriptor, quantifying the change in electron density at a specific point in the molecule when an electron is added or removed.

For this compound, the sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group. This influences the electronic distribution across the benzene ring, affecting the reactivity of the halogen substituents. The iodine atom at the 2-position and the bromine atom at the 5-position have distinct electronic environments, which can be analyzed using Fukui functions to predict their relative reactivity in various chemical transformations. For instance, the weaker carbon-iodine bond compared to the carbon-bromine bond suggests that the iodine atom is more susceptible to displacement in nucleophilic aromatic substitution reactions.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the solid-state structure and biological activity of this compound. rsc.org These weak interactions, including hydrogen and halogen bonds, govern the supramolecular assembly of the molecule. nih.gov

Hydrogen Bonding Interactions . researcher.life

The sulfonamide group is a classic hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). In the crystalline state, it is anticipated that the NH₂ groups will form intermolecular hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. This interaction is a fundamental driving force in the crystal packing of sulfonamides, often leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The presence of these hydrogen bonds significantly influences the physical properties of the compound, such as its melting point and solubility.

Halogen Bonding Phenomena . researcher.life

A significant feature of this compound is the presence of two different halogen atoms, bromine and iodine, which can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgprinceton.edu The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. princeton.edu

Supramolecular Assembly Principles . researcher.life

The interplay between hydrogen and halogen bonding dictates the principles of supramolecular assembly for this compound. nih.gov The combination of a strong hydrogen bonding motif (sulfonamide) and two potential halogen bond donors (iodine and bromine) allows for the formation of complex and predictable supramolecular structures. nih.gov The regiochemistry of the substituents on the benzene ring creates specific steric and electronic environments that guide these non-covalent interactions.

Studies on related halogenated compounds have shown that halogen bonds can play a crucial, structure-directing role, sometimes even dominating over other interactions to form specific synthons. nih.govnih.gov The analysis of the crystal structure of similar molecules reveals how these interactions lead to the formation of chains, layers, or more complex three-dimensional frameworks. Predicting and understanding these assembly principles is vital for crystal engineering and the design of new materials with desired properties.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is also instrumental in simulating reaction mechanisms and analyzing the transition states of reactions involving this compound. The presence of multiple reactive sites—the two different halogen atoms and the sulfonamide group—makes it a versatile substrate for various chemical transformations.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the relative reactivity of the C-I and C-Br bonds is of interest. Theoretical calculations can model the oxidative addition step to the palladium catalyst for both halogens. By calculating the activation energies for the cleavage of the C-I and C-Br bonds, it's possible to predict which bond will react preferentially. Experimental evidence suggests a higher reactivity for the C-I bond.

Transition state analysis provides detailed information about the geometry and energy of the highest point along the reaction coordinate. This allows for a deeper understanding of the reaction kinetics and selectivity. For example, simulations can elucidate the role of ligands on the metal catalyst and the effect of the solvent on the reaction pathway. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

The Versatile Chemistry of this compound: A Gateway to Complex Molecular Architectures

Introduction: this compound is a polysubstituted aromatic compound whose unique arrangement of functional groups—a sulfonamide, a bromine atom, and an iodine atom—renders it a highly valuable and versatile building block in modern organic chemistry. The distinct reactivity of each substituent allows for selective and sequential chemical transformations, providing a powerful platform for the synthesis of complex molecules. This article explores the chemical applications of this compound that extend beyond its direct use, focusing on its role as a synthetic intermediate, a precursor to advanced materials, and a key component in the design of functional molecular systems.

Chemical Applications Beyond Direct Synthesis

The strategic placement of ortho-iodo, meta-bromo, and sulfonamide functionalities on a single benzene (B151609) ring makes 5-Bromo-2-iodobenzene-1-sulfonamide a prized intermediate for constructing intricate molecular frameworks.

Future Research Directions in 5 Bromo 2 Iodobenzene 1 Sulfonamide Chemistry

Advancements in Sustainable Synthesis Protocols and Green Chemistry

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 5-Bromo-2-iodobenzene-1-sulfonamide. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are central to this endeavor. chemmethod.comresearchgate.net Key areas of investigation will include:

Catalytic Systems: Exploring novel catalysts to improve the selectivity and efficiency of the halogenation and sulfonylation steps. This includes the use of transition-metal-free catalysts and biocatalysis to minimize waste and energy consumption.

Alternative Solvents: Shifting from traditional organic solvents to greener alternatives such as water, ionic liquids, or supercritical fluids. chemmethod.com Research into aqueous synthesis under dynamic pH control has already shown promise for other sulfonamides, offering excellent yields and purity without the need for extensive purification. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor, will be crucial. princeton.edunih.gov Recent advancements in the one-pot synthesis of sulfonamides from unactivated acids and amines highlight a potential pathway. princeton.edu

Energy Efficiency: Investigating the use of alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption. chemmethod.com

A comparison of traditional versus potential green synthesis parameters is outlined in the table below.

ParameterTraditional SynthesisPotential Green Synthesis
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, supercritical CO2
Catalysts Stoichiometric reagents, heavy metalsRecyclable catalysts, biocatalysts
Energy Conventional heating (reflux)Microwave, ultrasound
Waste Significant by-product formationHigh atom economy, minimal waste
Purification ChromatographyPrecipitation, filtration

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct reactivity of the bromo and iodo substituents, coupled with the directing effects of the sulfonamide group, offers a rich landscape for discovering new chemical transformations. The C–I bond is generally more reactive than the C–Br bond in cross-coupling reactions, which allows for selective functionalization.

Future research should focus on:

Selective Cross-Coupling Reactions: Developing highly selective palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to sequentially functionalize the iodo and bromo positions. This would enable the construction of complex molecular architectures from a single starting material.

Hypervalent Iodine Chemistry: Exploring the activation of the iodoarene moiety to form hypervalent iodine reagents. nih.gov These intermediates can participate in a variety of unique transformations, providing access to novel compounds that are not accessible through traditional methods. nih.gov

Directed Ortho-Metalation: Investigating the use of the sulfonamide group to direct metalation to the adjacent positions, allowing for further functionalization of the aromatic ring.

Photochemical and Electrochemical Transformations: Utilizing light or electricity to drive novel reactions. nih.govnih.gov These methods can offer unique reactivity profiles and are often more sustainable than traditional thermal methods. nih.gov

The table below summarizes the relative reactivity of the functional groups present in this compound.

Functional GroupPositionRelative Reactivity in Cross-CouplingPotential Transformations
Iodo2HighSuzuki, Heck, Sonogashira, Buchwald-Hartwig, Carbonylation
Bromo5ModerateSuzuki, Heck, Sonogashira, Buchwald-Hartwig
Sulfonamide1Low (as a leaving group)N-alkylation, N-arylation, directing group for metalation

Integration with Flow Chemistry and High-Throughput Experimentation

The adoption of modern automation technologies can significantly accelerate the exploration of this compound's chemical space.

Flow Chemistry: The synthesis of sulfonamides in continuous flow reactors offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. acs.org Fully automated flow-through processes have been successfully developed for the synthesis of sulfonamide libraries. acs.orgnih.gov Applying these techniques to the synthesis and derivatization of this compound could enable rapid optimization of reaction conditions and the generation of compound libraries for screening.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a large number of catalysts, ligands, and reaction conditions for the selective functionalization of the molecule. This approach would dramatically accelerate the discovery of novel and efficient synthetic methods.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For this compound, these methods can be applied to:

Predict Reaction Outcomes: Develop predictive models for the regioselectivity of cross-coupling reactions and other transformations. This can help to guide experimental design and reduce the number of trial-and-error experiments.

Understand Reaction Mechanisms: Use density functional theory (DFT) and other computational methods to elucidate the mechanisms of novel reactions. acs.org This fundamental understanding can aid in the optimization of reaction conditions.

Predict Molecular Properties: Computational models can predict various physicochemical and biological properties of derivatives of this compound, helping to prioritize which compounds to synthesize for specific applications. acs.org The use of large language models in predictive chemistry is also an emerging area with significant potential. chemrxiv.org

Expanding Non-Biological Applications in Material Science and Industrial Chemistry

While sulfonamides are well-known for their biological activity, future research should also explore the potential of this compound as a building block for advanced materials and as an industrial chemical.

Functional Polymers: The di-functional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The resulting polymers could have interesting properties, such as thermal stability, flame retardancy (due to the bromine content), and unique optoelectronic characteristics.

Organic Electronics: Aryl sulfonamides are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could lead to materials with desirable charge-transport properties.

Industrial Intermediates: Benzenesulfonic acid and its derivatives are widely used in the manufacturing of detergents, dyes, and pigments. elchemy.com this compound could serve as a valuable intermediate in the synthesis of specialty chemicals, such as dyes with specific colors or properties.

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